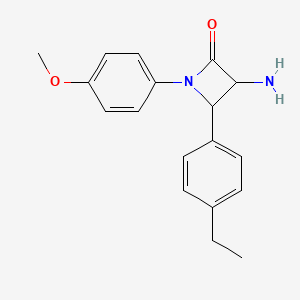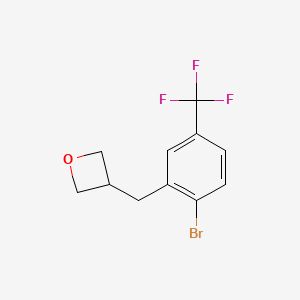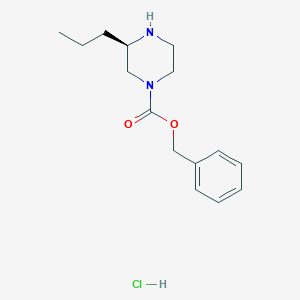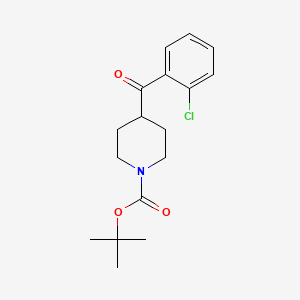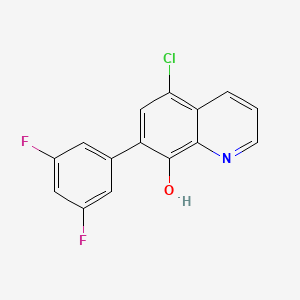
N-Butyl-2-(piperazin-1-YL)-5,6,7,8-tetrahydroquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-2-(piperazin-1-YL)-5,6,7,8-tetrahydroquinazolin-4-amine is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring and a tetrahydroquinazoline moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-(piperazin-1-YL)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves multiple steps. One common method includes the reaction of a suitable quinazoline derivative with piperazine under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-2-(piperazin-1-YL)-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups, while substitution reactions can introduce various substituents onto the piperazine ring.
Wissenschaftliche Forschungsanwendungen
N-Butyl-2-(piperazin-1-YL)-5,6,7,8-tetrahydroquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Butyl-2-(piperazin-1-YL)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various proteins and cellular components, modulating their activity and resulting in therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butyl-2-(piperazin-1-yl)acetamide: Shares a similar piperazine ring but differs in the rest of the structure.
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-neuroinflammatory properties.
Uniqueness
N-Butyl-2-(piperazin-1-YL)-5,6,7,8-tetrahydroquinazolin-4-amine is unique due to its specific combination of a piperazine ring and a tetrahydroquinazoline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
76781-36-7 |
|---|---|
Molekularformel |
C16H27N5 |
Molekulargewicht |
289.42 g/mol |
IUPAC-Name |
N-butyl-2-piperazin-1-yl-5,6,7,8-tetrahydroquinazolin-4-amine |
InChI |
InChI=1S/C16H27N5/c1-2-3-8-18-15-13-6-4-5-7-14(13)19-16(20-15)21-11-9-17-10-12-21/h17H,2-12H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
VQYBQOWPNOIVRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=NC(=NC2=C1CCCC2)N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


